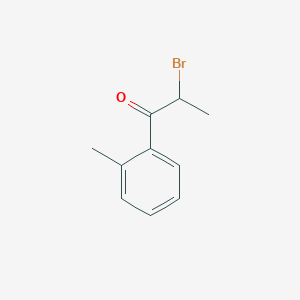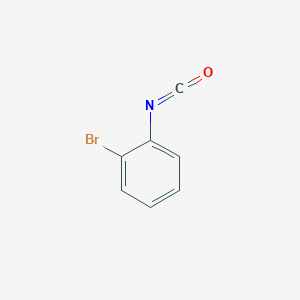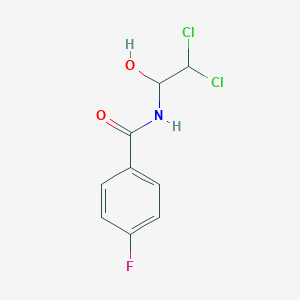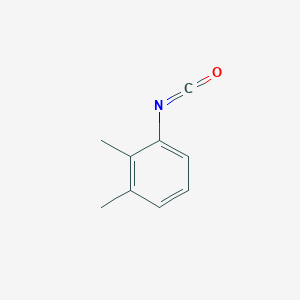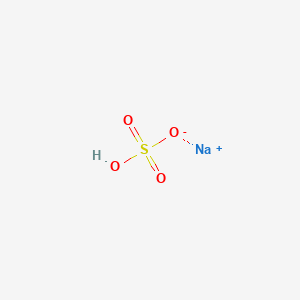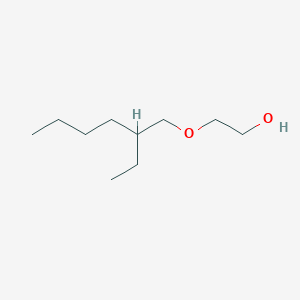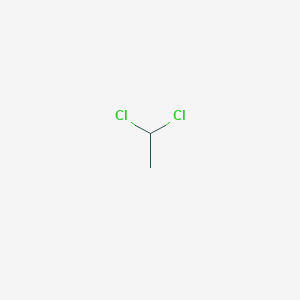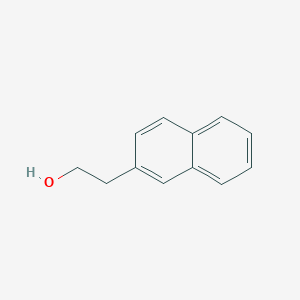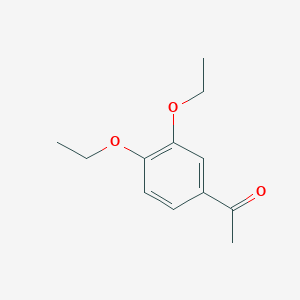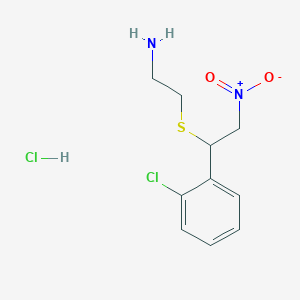
Nitralamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitralamine hydrochloride is a chemical compound that has been widely used in scientific research for various purposes. It is a potent nitrosating agent that can react with primary and secondary amines, leading to the formation of nitrosamines. Nitrosamines have been shown to be carcinogenic and mutagenic in animal studies, and their potential health effects on humans have been a subject of intense research.
Mecanismo De Acción
Nitralamine hydrochloride acts as a nitrosating agent by reacting with primary and secondary amines to form nitrosamines. Nitrosamines can then react with DNA and proteins, leading to mutations and changes in their structure and function. Nitrosamines have been shown to be carcinogenic and mutagenic in animal studies, and their potential health effects on humans have been a subject of intense research.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can react with primary and secondary amines to form nitrosamines, which can then react with DNA and proteins, leading to mutations and changes in their structure and function. Nitrosamines have been shown to be carcinogenic and mutagenic in animal studies, and their potential health effects on humans have been a subject of intense research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using nitralamine hydrochloride in lab experiments include its ability to act as a potent nitrosating agent, which can be used to study the formation and properties of nitrosamines. Nitrosamines have been shown to be carcinogenic and mutagenic in animal studies, and their potential health effects on humans have been a subject of intense research. The limitations of using this compound in lab experiments include its toxicity and potential health hazards, which require careful handling and disposal.
Direcciones Futuras
For research on nitralamine hydrochloride include studying its potential health effects on humans and developing safer and more effective alternatives for its use in scientific research. Further studies are also needed to understand the mechanisms of action of nitrosamines and their role in the development of cancer. Additionally, research is needed to develop methods for the detection and prevention of nitrosamine formation in food and other products.
Métodos De Síntesis
Nitralamine hydrochloride can be synthesized by the reaction of nitrous acid with an amine in the presence of hydrochloric acid. This reaction leads to the formation of nitrosating agents, which can then react with other amines to form nitrosamines. The synthesis process requires careful handling of the chemicals and should be carried out in a fume hood to prevent exposure to toxic fumes.
Aplicaciones Científicas De Investigación
Nitralamine hydrochloride has been widely used in scientific research as a nitrosating agent to study the formation and properties of nitrosamines. Nitrosamines have been shown to be carcinogenic and mutagenic in animal studies, and their potential health effects on humans have been a subject of intense research. This compound has also been used to study the effects of nitrosamines on DNA and protein synthesis, as well as their role in the development of cancer.
Propiedades
Número CAS |
1432-75-3 |
|---|---|
Fórmula molecular |
C10H14Cl2N2O2S |
Peso molecular |
297.2 g/mol |
Nombre IUPAC |
2-[1-(2-chlorophenyl)-2-nitroethyl]sulfanylethanamine;hydrochloride |
InChI |
InChI=1S/C10H13ClN2O2S.ClH/c11-9-4-2-1-3-8(9)10(7-13(14)15)16-6-5-12;/h1-4,10H,5-7,12H2;1H |
Clave InChI |
GDTAMXIEGHVJQA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(C[N+](=O)[O-])SCCN)Cl.Cl |
SMILES canónico |
C1=CC=C(C(=C1)C(C[N+](=O)[O-])SCC[NH3+])Cl.[Cl-] |
Sinónimos |
Nitralamine hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



